molecular formula C9H17NO2 B133262 (trans)-4-Propyl-1-methyl-L-proline CAS No. 13380-36-4

(trans)-4-Propyl-1-methyl-L-proline

Cat. No.: B133262
CAS No.: 13380-36-4
M. Wt: 171.24 g/mol
InChI Key: MAWGMRQFCUEYCT-SFYZADRCSA-N
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Description

(trans)-4-Propyl-1-methyl-L-proline is a chiral amino acid derivative with a unique structure that includes a proline ring substituted with a propyl group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans)-4-Propyl-1-methyl-L-proline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available L-proline.

    Substitution Reactions: The 4-position of the proline ring is substituted with a propyl group using a suitable alkylating agent under basic conditions.

    Methylation: The 1-position is methylated using a methylating agent such as methyl iodide in the presence of a base.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(trans)-4-Propyl-1-methyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (trans)-4-Propyl-1-methyl-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its proline ring, which induces conformational constraints in peptides and proteins.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The proline ring’s conformational rigidity can influence the binding affinity and specificity of the compound, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    (trans)-4-Propyl-1-methyl-D-proline: The enantiomer of the compound with similar chemical properties but different biological activity.

    (trans)-4-Ethyl-1-methyl-L-proline: A similar compound with an ethyl group instead of a propyl group.

    (trans)-4-Propyl-1-ethyl-L-proline: A compound with an ethyl group at the 1-position instead of a methyl group.

Uniqueness

(trans)-4-Propyl-1-methyl-L-proline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conformational rigidity and chiral nature make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWGMRQFCUEYCT-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-36-4
Record name (4R)-1-Methyl-4-propyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl hygric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PROPYL HYGRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ9F8EE8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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